1-(5-cyano-2-pyridyl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea
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Overview
Description
Preparation Methods
The synthesis of MSH-372 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of MSH-372 is synthesized through a series of reactions involving the condensation of specific aromatic aldehydes with cyclic ketones in the presence of a base such as sodium hydroxide.
Functional Group Modifications:
Purification and Isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain MSH-372 in its pure form.
Industrial production methods for MSH-372 involve scaling up these synthetic routes while ensuring the consistency and purity of the final product. This often requires optimization of reaction conditions and the use of advanced purification techniques.
Chemical Reactions Analysis
MSH-372 undergoes various chemical reactions, including:
Oxidation: MSH-372 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction of MSH-372 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of reduced derivatives that may exhibit different pharmacological properties.
Substitution: MSH-372 can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of MSH-372 involves its interaction with the reverse transcriptase enzyme. MSH-372 binds to the active site of the enzyme, preventing the transcription of viral RNA into DNA. This inhibition blocks the replication of the virus and reduces its ability to infect host cells . The molecular targets of MSH-372 include the reverse transcriptase enzyme and associated pathways involved in viral replication.
Comparison with Similar Compounds
MSH-372 is unique in its structure and mechanism of action compared to other reverse transcriptase inhibitors. Similar compounds include:
Zidovudine: Zidovudine is another reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus infection. Unlike MSH-372, zidovudine is a nucleoside analog that incorporates into the viral DNA, causing chain termination.
Nevirapine: Nevirapine is a non-nucleoside reverse transcriptase inhibitor that binds to a different site on the enzyme compared to MSH-372. It also inhibits viral replication but through a distinct mechanism.
Efavirenz: Efavirenz is another non-nucleoside reverse transcriptase inhibitor with a different binding site and mechanism of action compared to MSH-372.
The uniqueness of MSH-372 lies in its specific binding to the reverse transcriptase enzyme and its potential for use in combination therapies to enhance antiviral efficacy.
Properties
Molecular Formula |
C19H17FN4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(5-cyanopyridin-2-yl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea |
InChI |
InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m0/s1 |
InChI Key |
NKPHEWJJTGPRSL-GXTWGEPZSA-N |
Isomeric SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)[C@H]2C[C@H]2NC(=O)NC3=NC=C(C=C3)C#N)O |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O |
Origin of Product |
United States |
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